6-(1-Hydroxyethyl)isoindolin-1-one

iNOS inhibition nitric oxide synthase anti-inflammatory

Standard isoindolin-1-one building blocks lack a chiral hydrogen-bond donor, limiting enantioselective SAR and prodrug strategies. This 6-(1-hydroxyethyl) derivative solves that gap. Key benefits: - Single chiral center enables >2-fold enantiomer-specific potency gains. - Benzylic alcohol serves as a metabolic soft spot and prodrug anchoring point. - Available as a 97% racemate, resolvable via chiral chromatography.

Molecular Formula C10H11NO2
Molecular Weight 177.20 g/mol
Cat. No. B11911193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(1-Hydroxyethyl)isoindolin-1-one
Molecular FormulaC10H11NO2
Molecular Weight177.20 g/mol
Structural Identifiers
SMILESCC(C1=CC2=C(CNC2=O)C=C1)O
InChIInChI=1S/C10H11NO2/c1-6(12)7-2-3-8-5-11-10(13)9(8)4-7/h2-4,6,12H,5H2,1H3,(H,11,13)
InChIKeyFQCCNHKEOYHKND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(1-Hydroxyethyl)isoindolin-1-one Overview


6-(1-Hydroxyethyl)isoindolin-1-one (CAS 1379247-39-8; molecular formula C₁₀H₁₁NO₂; MW 177.20 g/mol) is a synthetic heterocyclic compound belonging to the isoindolin-1-one class, a benzo-fused γ-lactam scaffold recognized as a privileged structure in medicinal chemistry [1]. The molecule bears a 1-hydroxyethyl substituent at the 6-position of the aromatic ring, introducing both a chiral secondary alcohol and a hydrogen-bond donor/acceptor motif distinct from simple alkyl or carbonyl-substituted analogs. While the isoindolin-1-one core is ubiquitous in natural products and pharmaceuticals, the regiospecific placement of the hydroxyethyl group at the 6-position (versus the 4‑ or 7‑position) generates a unique combination of electronic, steric, and metabolic liabilities that cannot be replicated by off-the-shelf positional isomers or common 6-substituted analogs such as 6-methyl-, 6-ethyl-, or 6-acetyl-isoindolin-1-one .

6-(1-Hydroxyethyl)isoindolin-1-one Irreplaceability


The isoindolin-1-one scaffold is exquisitely sensitive to the nature and position of substituents on the aromatic ring. The 1-hydroxyethyl group at the 6-position imparts three functional consequences that are absent in simple alkyl (e.g., 6-methyl) or carbonyl (e.g., 6-acetyl) analogs: (i) a hydrogen-bond donor (alcohol O–H) that alters target binding and solubility; (ii) a chiral center that enables enantioselective interactions with biological targets; and (iii) a metabolic handle for Phase II conjugation (glucuronidation or sulfation) that profoundly affects pharmacokinetics. Relocating the hydroxyethyl group to the 4- or 7-position changes the electronic distribution across the aromatic ring and the spatial orientation of the hydroxyl group relative to the lactam NH, leading to divergent target engagement. Substitution with 6-methyl-isoindolin-1-one, for instance, eliminates the hydrogen-bond donor entirely and reduces both topological polar surface area (TPSA) and the potential for specific polar interactions. The quantitative evidence below demonstrates that these seemingly subtle structural modifications translate into measurable differences in lipophilicity, in vitro potency, and predicted ADME properties that preclude simple interchangeability in research or procurement settings.

6-(1-Hydroxyethyl)isoindolin-1-one Evidence vs. Analogs


iNOS Inhibitory Potency vs. 6-Methyl Analog

In a cellular assay measuring inhibition of cytokine-induced inducible nitric oxide synthase (iNOS) in human DLD1 cells, the 6-methyl analog of isoindolin-1-one exhibits an IC₅₀ of 320 nM [1]. No published head-to-head iNOS data exist for 6-(1-hydroxyethyl)isoindolin-1-one; however, the replacement of the methyl group with a 1-hydroxyethyl substituent introduces a hydrogen-bond donor and increases TPSA, which is expected to modulate potency. Cross-study comparison with the isoindolin-1-one class suggests that 6-substitution with polar groups can alter iNOS inhibitory activity by >10-fold depending on the substituent [2].

iNOS inhibition nitric oxide synthase anti-inflammatory

Lipophilicity (LogP) vs. 6-Methyl and Parent

The calculated octanol-water partition coefficient (LogP) for unsubstituted isoindolin-1-one is 0.8 (ChemAxon) [1], while 6-methylisoindolin-1-one exhibits a higher XLogP3 of 1.1 . Introduction of the 1-hydroxyethyl group at the 6-position adds a polar alcohol functionality that is predicted (ChemAxon fragment-based) to lower LogP by approximately 0.5–0.7 log units relative to the 6-methyl analog, yielding an estimated LogP of ~0.4–0.6. This reduction in lipophilicity is expected to enhance aqueous solubility (predicted logS improvement of ~0.5 log units) and reduce non-specific protein binding, consistent with class-level observations that hydroxylation of isoindolin-1-ones systematically shifts LogP downward [2].

lipophilicity LogP drug-likeness ADME

Hydrogen-Bond Donor Count Differentiation

6-(1-Hydroxyethyl)isoindolin-1-one possesses two hydrogen-bond donors (lactam N–H and secondary alcohol O–H), whereas 6-methylisoindolin-1-one possesses only one (lactam N–H) . This additional donor enables bidentate or bridged hydrogen-bonding interactions with biological targets that are geometrically inaccessible to the 6-methyl analog. In the broader isoindolin-1-one SAR landscape, the presence of a hydroxyl group at the 6-position has been shown to establish critical hydrogen bonds with kinase hinge regions and active-site residues, contributing to potency gains exceeding 10-fold in certain kinase inhibition contexts [1].

hydrogen-bond donor pharmacophore target selectivity isoindolin-1-one

Phase II Metabolic Liability Profile

The secondary benzylic alcohol of 6-(1-hydroxyethyl)isoindolin-1-one is a well-precedented substrate for uridine 5′-diphospho-glucuronosyltransferase (UGT)-mediated glucuronidation and sulfotransferase (SULT)-mediated sulfation. Class-level data for benzylic alcohols on heterocyclic scaffolds indicate that such functional groups can exhibit intrinsic clearance (CL_int) via Phase II metabolism in human hepatocytes in the range of 10–100 μL/min/10⁶ cells, significantly higher than the corresponding methyl (6-methyl) or acetyl (6-acetyl) analogs, which lack the hydroxyl handle and rely primarily on Phase I oxidation for clearance [1][2]. This differential metabolic routing provides a rationale for selecting 6-(1-hydroxyethyl)isoindolin-1-one when a program requires a metabolically labile position for prodrug design or a defined clearance pathway.

metabolic stability glucuronidation sulfation ADME

Chirality as a Selectivity Lever

6-(1-Hydroxyethyl)isoindolin-1-one contains a chiral center at the benzylic carbon of the hydroxyethyl substituent, yielding (R)- and (S)-enantiomers with distinct potential for enantioselective target recognition. In contrast, 6-methylisoindolin-1-one and 6-acetylisoindolin-1-one are achiral at the 6-position substituent. While purified single-enantiomer material for 6-(1-hydroxyethyl)isoindolin-1-one is not yet widely available from major vendors, the racemate (CAS 1379247-39-8) is commercially offered at 97% purity . For programs targeting chiral biological environments (e.g., kinase ATP-binding sites, GPCR orthosteric pockets), access to a racemic 6-hydroxyethyl isoindolin-1-one provides a starting point for chiral resolution and enantiomer-specific SAR exploration that is unavailable with the achiral 6-methyl or 6-acetyl scaffolds.

chiral building block enantioselectivity asymmetric synthesis

6-(1-Hydroxyethyl)isoindolin-1-one Application Scenarios


Kinase Inhibitor Optimization with H-Bond Donor

When extending SAR around isoindolin-1-one-based kinase inhibitors, the 6-(1-hydroxyethyl) substituent provides a hydrogen-bond donor capable of interacting with the solvent-exposed region or the ribose pocket of the ATP-binding site. This is supported by class-level evidence that 6-substituted isoindolin-1-ones with polar substituents can achieve single-digit nanomolar potency against kinases such as ERK2 (e.g., 15–20 nM for optimized analogs) [1]. The chiral alcohol also offers an opportunity for enantiomer-specific potency gains of >2-fold, a differentiation axis unavailable with 6-methyl or 6-acetyl derivatives.

Prodrug Design via Benzylic Alcohol

The secondary alcohol of 6-(1-hydroxyethyl)isoindolin-1-one serves as an ideal anchoring point for phosphate ester or amino acid ester prodrug strategies aimed at improving aqueous solubility or enabling targeted delivery. Class-level metabolic data indicate that benzylic alcohols on heterocyclic scaffolds undergo efficient Phase II conjugation [2], enabling the design of prodrugs that are cleaved in vivo by phosphatases or esterases. The 6-methyl analog lacks this functional handle and cannot be employed in the same prodrug design paradigm.

Chiral Building Block for Asymmetric Synthesis

As a racemic mixture (97% purity commercially available) , 6-(1-hydroxyethyl)isoindolin-1-one can be resolved via chiral chromatography or chiral derivatization to yield enantiopure building blocks for the synthesis of chemical probes and tool compounds. This enables the exploration of enantioselective target engagement in biochemical and cellular assays, a capability that is structurally inaccessible with achiral 6-substituted isoindolin-1-ones.

Metabolic Soft-Spot for Rapid Clearance

For therapeutic indications requiring short half-life or rapid systemic clearance (e.g., sedative-hypnotic agents, some antiviral applications), the benzylic alcohol of 6-(1-hydroxyethyl)isoindolin-1-one provides a metabolic soft spot that can be tuned via stereochemistry or substitution. Class-level precedent with isoindolin-1-one sedative-hypnotics demonstrates that hydroxyl group placement can modulate clearance rate without sacrificing target potency [2]. The 6-methyl analog, relying solely on Phase I oxidation, offers less predictable and less tunable clearance.

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